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molecular formula C4H4Cl2N4 B1580688 5,6-Dichloropyrimidine-2,4-diamine CAS No. 89033-89-6

5,6-Dichloropyrimidine-2,4-diamine

Cat. No. B1580688
M. Wt: 179 g/mol
InChI Key: LQNTZVJAJKGYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466694

Procedure details

50 g of N-chlorosuccinimide are added in portions at 23° C. to a solution of 45 g of 2,4-diamino-6-chloropyrimidine in methanol (1030 ml). On completion of addition, the reaction mixture is stirred at room temperature for 3 hours. The methanol is evaporated under reduced pressure and the crude product obtained is taken up under reflux in 850 ml of water for 1 hour. After filtering, the crude product is recrystallized two times from an EtOH:H2O (80:20) mixture to give 44.5 g of 2,4-diamino-5,6-dichloropyrimidine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
1030 mL
Type
solvent
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[N:15]=[C:14]([NH2:16])[CH:13]=[C:12]([Cl:17])[N:11]=1>CO.O>[NH2:9][C:10]1[N:15]=[C:14]([NH2:16])[C:13]([Cl:1])=[C:12]([Cl:17])[N:11]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
45 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)Cl
Name
Quantity
1030 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
850 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of addition
CUSTOM
Type
CUSTOM
Details
The methanol is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product obtained
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the crude product is recrystallized two times from an EtOH:H2O (80:20) mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 44.5 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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